![molecular formula C13H11NO5 B455798 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde CAS No. 438220-91-8](/img/structure/B455798.png)
5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde, also known as MNPF, is an organic compound used in medicinal and scientific research. It has a molecular weight of 261.23g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[(3-methyl-4-nitrophenoxy)methyl]-2-furaldehyde . The InChI code is 1S/C13H11NO5/c1-9-6-10 (4-5-13 (9)14 (16)17)18-8-12-3-2-11 (7-15)19-12/h2-7H,8H2,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 261.23g/mol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A series of heterocyclic 2-carbaldehydes, including those structurally related to 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde, have been prepared, showcasing the versatility of furan derivatives in chemical synthesis. These compounds are of interest due to their potential applications in various chemical processes, including Vilsmeier formylation of mono- and di-substituted furans and thiophens (Chadwick et al., 1973).
- The thermodynamic properties of similar compounds have been studied, providing insights into their stability, reactivity, and potential applications in chemical synthesis. This research contributes to the understanding of the physical and chemical behavior of these compounds, aiding in their application in various scientific fields (Dibrivnyi et al., 2015).
Biological and Pharmacological Applications
- Compounds structurally similar to this compound have displayed neuroprotective activity against cell damage. This suggests potential applications in the development of drugs for treating oxidative stress-induced toxicity and related neurodegenerative diseases. The structure and biological activity of these compounds were determined using various spectroscopic techniques, highlighting the importance of structural analysis in drug discovery (Zhifeng Li et al., 2016).
Applications in Material Science and Catalysis
- The use of furan-2-carbaldehydes, which are structurally related to this compound, as biomass-derived chemicals for the synthesis of bioactive compounds demonstrates their importance as green and sustainable chemical building blocks. These compounds have been employed in ligand-free photocatalytic processes for C–C bond cleavage, emphasizing their role in environmentally friendly chemistry and potential applications in material science (Yu et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is used in medicinal and scientific research, suggesting that it may interact with various biological targets.
Mode of Action
It’s possible that this compound could undergo a free radical reaction
Biochemical Pathways
Given its potential for a free radical reaction , it may be involved in pathways related to oxidative stress or other redox reactions.
Propiedades
IUPAC Name |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-9-6-10(4-5-13(9)14(16)17)18-8-12-3-2-11(7-15)19-12/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDAKBBQNODKHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B455716.png)
![N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B455717.png)
![3-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-4-nitrobenzamide](/img/structure/B455723.png)
![N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455725.png)
![5-bromo-N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]furan-2-carbohydrazide](/img/structure/B455726.png)
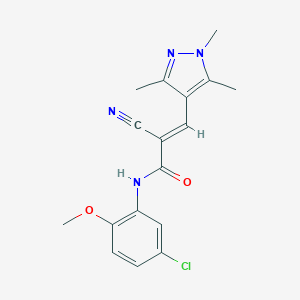
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B455729.png)
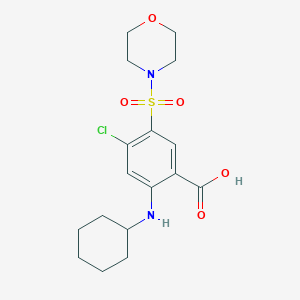
![1-[2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl]-5-(2,3,4,5,6-pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455732.png)
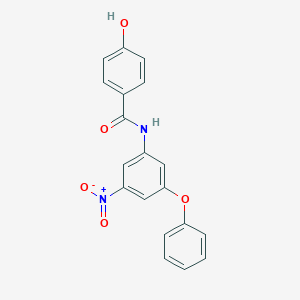
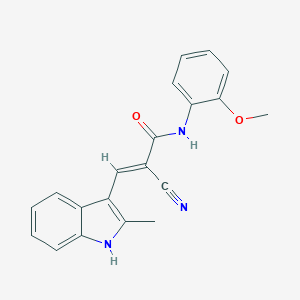
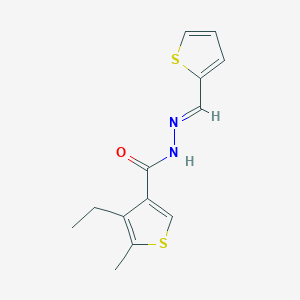

![Ethyl 2-[(2,3-diphenylacryloyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455740.png)
